An In-depth Technical Guide to 2-(2-Chloroethoxy)acetonitrile (CAS 31250-08-5)
An In-depth Technical Guide to 2-(2-Chloroethoxy)acetonitrile (CAS 31250-08-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and handling of 2-(2-Chloroethoxy)acetonitrile, a versatile bifunctional molecule with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.
Core Molecular Attributes and Physicochemical Properties
2-(2-Chloroethoxy)acetonitrile is an organic compound featuring both a chloroalkyl ether and a nitrile functional group.[1] This unique combination imparts a dual reactivity profile, making it a valuable building block in organic synthesis. The presence of the electrophilic chloroethoxy moiety and the nucleophilic/electrophilic nature of the nitrile group allows for a diverse range of chemical transformations.[1][2]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 31250-08-5 | [1][3] |
| Molecular Formula | C₄H₆ClNO | [1][3] |
| Molecular Weight | 119.55 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | ~1.185 g/cm³ at 20 °C | [4][5] |
| Boiling Point | 109-110 °C at 27.5 mmHg; 206.3 °C (at atmospheric pressure) | [2][6] |
| Melting Point | Data not readily available | |
| Solubility | Soluble in organic solvents. | [1] |
| Refractive Index | 1.426 | [4] |
Synthesis and Mechanistic Considerations
The synthesis of 2-(2-Chloroethoxy)acetonitrile is not widely detailed in publicly available literature; however, its structure suggests a logical retrosynthetic approach based on established methodologies for ether synthesis and the introduction of the nitrile functionality. A plausible and commonly employed strategy would be the Williamson ether synthesis.
This would involve the reaction of a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, with 2-chloroethanol in the presence of a base. The base is crucial for deprotonating the hydroxyl group of 2-chloroethanol, forming the corresponding alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile to form the ether linkage.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 2-(2-Chloroethoxy)acetonitrile.
Experimental Protocol (Hypothetical, based on Williamson Ether Synthesis):
-
Preparation: To a stirred solution of 2-chloroethanol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), slowly add a strong base like sodium hydride (NaH, 1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium 2-chloroethoxide.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.0 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be required to drive the reaction to completion.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure 2-(2-Chloroethoxy)acetonitrile.
Reactivity and Applications in Drug Development
The synthetic utility of 2-(2-Chloroethoxy)acetonitrile stems from its bifunctional nature. The terminal chlorine atom is susceptible to nucleophilic substitution, while the nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions.
3.1. Nucleophilic Displacement of the Chloride:
The chloro group can be displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides, to introduce the cyanomethoxyethyl moiety into a target molecule. This is particularly useful in the synthesis of heterocyclic compounds and in the modification of lead compounds in drug discovery.
3.2. Transformations of the Nitrile Group:
The nitrile functionality is a versatile precursor to other important functional groups:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid, or the amide, 2-(2-chloroethoxy)acetamide.
-
Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, affords the primary amine, 2-(2-chloroethoxy)ethanamine.
-
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.
3.3. Application in the Synthesis of Bioactive Molecules:
While specific examples for 2-(2-Chloroethoxy)acetonitrile are not extensively documented in readily available literature, its structural motifs are present in various classes of compounds. The related chloroacetonitrile is a known building block in the synthesis of pharmaceuticals and agrochemicals.[7][8] For instance, the cyanomethyl group is a key feature in many enzyme inhibitors, and the chloroethoxy chain can act as a flexible linker or be a site for further functionalization. The dual reactivity allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutic agents and crop protection agents.[2]
Spectroscopic Characterization (Predicted)
4.1. ¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show three distinct signals, all of which would be triplets due to coupling with adjacent methylene groups:
-
A triplet around 4.3 ppm corresponding to the two protons of the -O-CH₂-CN group.
-
A triplet around 3.8 ppm for the two protons of the -CH₂-O- group.
-
A triplet around 3.7 ppm for the two protons of the Cl-CH₂- group.
4.2. ¹³C NMR Spectroscopy:
The carbon NMR spectrum should exhibit four signals:
-
A signal for the nitrile carbon (-C≡N) in the range of 115-120 ppm.
-
A signal for the carbon of the -O-CH₂-CN group around 60-70 ppm.
-
A signal for the carbon of the -CH₂-O- group around 65-75 ppm.
-
A signal for the carbon of the Cl-CH₂- group around 40-50 ppm.
4.3. Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by the following key absorption bands:
-
A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
-
A strong C-O stretching band in the region of 1100-1150 cm⁻¹ for the ether linkage.
-
C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹.
-
A C-Cl stretching absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.
4.4. Mass Spectrometry:
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 119, with an isotopic peak [M+2]⁺ at m/z 121 with approximately one-third the intensity, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would likely involve the loss of a chlorine atom, the cyanomethyl group, or cleavage of the ether bond.
Safety, Handling, and Storage
2-(2-Chloroethoxy)acetonitrile is classified as a toxic substance and must be handled with appropriate safety precautions.
-
Hazard Statements: H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[6][9]
-
Precautionary Statements: P261, P280, P301+P310, P311: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Call a POISON CENTER or doctor/physician.[9]
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. Some suppliers recommend storage at 2-8°C.[9]
Conclusion
2-(2-Chloroethoxy)acetonitrile is a valuable and versatile chemical intermediate with significant potential for application in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its dual functionality allows for a wide range of chemical transformations, making it an attractive building block for the design and synthesis of novel compounds. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.
References
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MySkinRecipes. (n.d.). 2-(2-Chloroethoxy)acetonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Chloroethoxy)acetonitrile. Retrieved from [Link]
- Reisner, D. B., & Horning, E. C. (1945). Chloroacetonitrile. Organic Syntheses, 25, 2.
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Solubility of Things. (n.d.). 2-Chloroacetonitrile. Retrieved from [Link]
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DTIC. (n.d.). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]
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ResearchGate. (2014, January 16). Chloroacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US4476059A - Chloroacetonitrile synthesis.
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